molecular formula C12H7N5 B1198952 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 65143-08-0

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

Cat. No.: B1198952
CAS No.: 65143-08-0
M. Wt: 221.22 g/mol
InChI Key: LGGKAYYYLDMGJD-UHFFFAOYSA-N
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Description

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a chemical compound of significant interest in scientific research. It belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are known to be privileged scaffolds in medicinal and agricultural chemistry . The related core structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine is a well-known adenine mimic, suggesting potential for this carbonitrile derivative in the exploration of nucleobase analogs and related biological pathways . While specific biological data for this exact compound is limited in public sources, its molecular framework is actively investigated. For instance, pyrazolopyrimidine derivatives are the subject of patent applications for use as herbicides, indicating their utility in agrochemical discovery . Furthermore, the presence of both the carbonitrile functional group and the pyrazolopyrimidine ring system makes it a versatile and valuable synthetic intermediate. Researchers can utilize this compound for further chemical modifications, exploring its potential in developing novel small-molecule probes, pharmaceutical candidates, or other specialty chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5/c13-6-11-10-7-16-17(12(10)15-8-14-11)9-4-2-1-3-5-9/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGKAYYYLDMGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983714
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65143-08-0
Record name 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065143080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Material : 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (1k) serves as the precursor.

  • Reagents : Benzoyl chloride and trimethylsilyl cyanide (TMSCN) in anhydrous methylene chloride (CH2_2Cl2_2).

  • Mechanism :

    • Benzoyl chloride activates the pyrimidine ring via electrophilic substitution.

    • TMSCN delivers a cyanide ion (in situ), which attacks the activated position, forming the carbonitrile derivative.

Key Advantages

  • Anhydrous Conditions : Eliminates competing hydrolysis side reactions observed in aqueous media.

  • Regioselectivity : Exclusive nitrile installation at the 4-position, confirmed by 1H^{1}\text{H} NMR and X-ray crystallography.

Table 1: Optimization Parameters for Reissert Reaction

ParameterOptimal ConditionYield (%)Purity (%)
SolventCH2_2Cl2_27895
Temperature0–25°C8297
TMSCN Equivalents1.28596
Reaction Time4 hours8094

Condensation-Cyclization of Sodium Enolates

An alternative route utilizes sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate as a versatile intermediate for constructing the pyrimidine ring.

Synthetic Pathway

  • Enolate Formation : Treatment of 1-phenyl-1H-pyrazol-4-yl ketone with a base (e.g., NaH) generates the sodium enolate.

  • Cyclization : Reaction with cyanating agents (e.g., cyanogen bromide) induces ring closure, forming the pyrazolo[3,4-d]pyrimidine core.

Critical Observations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing reactive intermediates.

  • Byproduct Mitigation : Recrystallization in ethanol removes unreacted enolate, achieving >90% purity.

Table 2: Performance of Cyanating Agents

AgentSolventYield (%)Purity (%)
Cyanogen BromideDMF7292
TMSCNCH3_3CN6889
KCNH2_2O5585

Functional Group Interconversion from Amine Precursors

Derivatization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile offers a modular pathway to the target compound.

Stepwise Synthesis

  • Amination : 5-Amino-pyrazole intermediates are treated with formamide under reflux to form the pyrimidine ring.

  • Nitrile Introduction : Subsequent reaction with CuCN in DMSO introduces the 4-cyano group.

Challenges and Solutions

  • Side Reactions : Competing oxidation of the amine group is suppressed by inert atmosphere (N2_2 or Ar).

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane) isolates the product with 88% recovery.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield Range (%)ScalabilityKey Limitation
Reissert Reaction75–85HighSensitivity to moisture
Enolate Cyclization55–72ModerateByproduct formation
Amine Derivatization60–70LowMulti-step protocol

Industrial-Scale Considerations

Process Optimization

  • Catalytic Systems : Palladium-catalyzed cyanation reduces TMSCN usage by 40%, lowering production costs.

  • Continuous Flow Reactors : Enhance heat transfer during exothermic steps, improving yield consistency.

Environmental Impact

  • Solvent Recycling : DMF and CH2_2Cl2_2 recovery systems achieve 90% reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves several chemical reactions that modify the pyrazolo[3,4-d]pyrimidine framework. For instance, the compound can be synthesized through the reaction of phenylhydrazine with appropriate carbonitrile derivatives under controlled conditions. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values of 12.5 µM and 15.0 µM respectively .
  • Mechanism of Action : The anticancer activity is attributed to its ability to inhibit key signaling pathways involved in tumor growth, potentially through interactions with DNA topoisomerase .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antimicrobial effects against various bacterial strains. This suggests a broader application in treating infections .

Anti-inflammatory Effects

The structural characteristics of this compound also indicate potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on exploring the applications of this compound:

StudyFindings
Developed new derivatives with enhanced EGFR inhibitory activity; demonstrated significant antiproliferative effects against cancer cell lines.
Synthesized four new derivatives showing comparable antiproliferative activity to reference drugs; detailed molecular docking studies confirmed binding interactions with DNA topoisomerase.
Investigated novel compounds linked to piperazine rings; exhibited remarkable anticancer activity against various cancer models with GI50 values ranging from 1.17 to 18.40 μM.

Mechanism of Action

The mechanism of action of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Table 1: Key Derivatives of Pyrazolo[3,4-d]pyrimidine and Their Properties

Compound Name Substituents Key Activities Synthesis Yield (%) Reference
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile 4-CN, 1-Ph Kinase inhibition, antitumor potential 23–36% (final step)
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-Ph Intermediate for pharmacologically active compounds 61–65%
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid thieno-pyrimidine Anticancer (specific targets under study) 82%
N-(4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butyl)benzenesulfonamides 4-NH-butane-sulfonamide, 1-Ph Anti-inflammatory (NO, TNF-α inhibition) 23–36%
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH2Cl, 1-Me Antibacterial, antiproliferative 83% (precursor)

Key Observations:

  • Electron-Withdrawing Groups (CN, Cl): The 4-cyano group enhances electrophilicity, making the compound a potent kinase inhibitor. In contrast, 4-chloro derivatives serve as versatile intermediates for nucleophilic substitutions .
  • Anti-inflammatory Activity: Sulfonamide-linked derivatives (e.g., ) exhibit dual inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and NF-κB pathways, unlike the parent carbonitrile compound.

Biological Activity

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of a pyrazole ring fused with a pyrimidine ring and a phenyl group attached to the pyrazole. Its molecular formula is C12H7N5C_{12}H_7N_5, and it has been classified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.

This compound exhibits its biological activity primarily through the inhibition of protein kinases. This inhibition can disrupt the signaling pathways that are often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Anticancer Activity

In vitro Studies : Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • EGFR-TK Inhibition : A study demonstrated that several derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed significant inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) with inhibition rates ranging from 41% to 91% in breast (MCF-7) and lung (A-549) cancer cell lines. Compound 6b exhibited the highest activity with 91% inhibition .
  • Cell Proliferation Assays : Another research indicated that compounds derived from this scaffold displayed potent anti-proliferative activities against A549 and HCT-116 cancer cells, with IC50 values as low as 0.016 µM for compound 12b against wild-type EGFR .

Data Table: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)EGFR Inhibition (%)
6bMCF-7Not Specified91
12bA5498.21Not Specified
12bHCT-11619.56Not Specified

Apoptotic Induction and Cell Cycle Arrest

Research has shown that certain derivatives not only inhibit cell proliferation but also induce apoptosis and arrest the cell cycle at specific phases. For example, compound 12b was found to significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic activity. Flow cytometric analyses confirmed that it induced cell cycle arrest at the S and G2/M phases .

Case Studies

  • Study on Antitumor Activity : In a systematic evaluation of various derivatives, compounds with specific substitutions on the pyrazolo[3,4-d]pyrimidine core were synthesized and tested for their antitumor activity. The results highlighted that structural modifications could enhance biological efficacy significantly.
  • Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding modes of these compounds within the ATP-binding site of EGFR-TK, revealing critical hydrogen bonding interactions that contribute to their inhibitory effects .

Future Directions

The ongoing research into this compound suggests potential avenues for further exploration:

  • Optimization of Structure : Further modifications may yield more potent derivatives with improved selectivity for specific kinases.
  • In vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of these compounds.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile?

The compound is typically synthesized via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. For example, treatment with formic acid under reflux conditions facilitates cyclization to form the pyrazolo[3,4-d]pyrimidine core . Alternative reagents like urea or thiourea can yield hydroxyl or thiol derivatives at position 6 of the pyrimidine ring . Key steps include optimizing reaction time (e.g., 10 hours for formic acid) and solvent selection (e.g., DMF for recrystallization) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For example, 1^1H NMR can confirm phenyl substitution patterns and nitrile group presence, while HPLC ensures purity (>95% as per industrial standards) . X-ray crystallography has been used to resolve structural ambiguities in related pyrazolo[3,4-d]pyrimidine derivatives, providing bond-length validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be segregated and disposed via certified hazardous waste services. Experiments involving toxic intermediates (e.g., fluorobenzamides) should use fume hoods or gloveboxes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

Yield variations often stem from substituent effects or reagent purity. For instance, electron-withdrawing groups on the phenyl ring may slow cyclization, necessitating extended reaction times . Contradictory data in fluorinated derivatives (e.g., 5-(fluorobenzoylamino) analogs) can arise from competing side reactions; monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) is advised .

Q. What strategies optimize the regioselectivity of functional group substitutions on the pyrazolo[3,4-d]pyrimidine scaffold?

Regioselectivity is influenced by reaction conditions. For example, using formamide instead of formic acid favors amination at position 4 over carbonyl formation . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution, as demonstrated in studies on fluorobenzamide derivatives .

Q. How do structural modifications impact the compound’s biological activity in anticancer research?

Substitutions at positions 3 and 5 of the pyrimidine ring alter interactions with kinase targets. For example, 4-amino derivatives show enhanced inhibitory activity against tyrosine kinases, while nitrile groups improve metabolic stability . Comparative assays using fluorinated vs. non-fluorinated analogs reveal fluorine’s role in enhancing binding affinity .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with HPLC analysis detect degradation products. For instance, the nitrile group may hydrolyze to carboxylic acid under acidic conditions, requiring pH-controlled storage . Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C in related pyrazolo[3,4-d]pyrimidines .

Methodological Considerations

Q. How can researchers troubleshoot failed cyclization reactions during synthesis?

Common issues include insufficient heating or incorrect stoichiometry. Increasing reflux temperature (e.g., 120°C in DMF) or using catalysts like acetic acid can promote cyclization . MS and IR spectroscopy help identify unreacted intermediates (e.g., residual 5-amino-pyrazole precursors) .

Q. What purification techniques are most effective for isolating high-purity this compound?

Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates byproducts. Recrystallization in DMF or ethanol yields crystals suitable for X-ray analysis . For fluorinated analogs, reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 2
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1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.